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Compound of Interest

Compound Name:
2-(2-Chlorophenyl)-2-

methoxyacetonitrile

CAS No.: 1394671-01-2

Cat. No.: B1455883

Get Quote

Technical Monograph: 2-(2-Chlorophenyl)-2-
methoxyacetonitrile
Content Type: Technical Guide / Chemical Profile Subject: Physicochemical Properties,

Synthesis, and Analytical Profiling Primary Application: Pharmaceutical Intermediates

(Clopidogrel Series) & Impurity Profiling[1][2][3]

Core Physicochemical Characterization
The compound 2-(2-Chlorophenyl)-2-methoxyacetonitrile is a specialized organic

intermediate.[1][2][3] In the context of drug development, it is frequently encountered as a

critical process impurity or a protected building block during the synthesis of thienopyridine

antiplatelet agents (e.g., Clopidogrel).[2][3]

Its structural distinctiveness lies in the labile benzylic ether adjacent to a nitrile group, making it

chemically versatile but prone to specific degradation pathways (hydrolysis) that researchers

must control.[2][3]
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Fundamental Data Profile[1][3][4][5][6]
Property Value Technical Note

CAS Number 1394671-01-2

Distinct from the hydroxy-

analog (CAS 13312-84-0).[1]

[2][3]

Molecular Formula C₉H₈ClNO

C (59.52%), H (4.44%), Cl

(19.52%), N (7.71%), O

(8.81%)

Molecular Weight 181.62 g/mol
Monoisotopic Mass: 181.0294

Da

Physical State
Pale yellow oil or low-melting

solid

Tendency to darken upon

oxidation/light exposure.[1][2]

[3]

Solubility
DCM, MeOH, EtOAc,

Acetonitrile

Poorly soluble in water;

hydrolyzes in aqueous acid.[3]

Boiling Point ~280°C (Predicted)

Typically purified via vacuum

distillation or chromatography.

[1][2][3]

Synthetic Pathways & Mechanistic Logic[1][3]
As a Senior Application Scientist, I advise viewing this molecule not just as a target, but often

as a side-reaction product in the synthesis of Clopidogrel intermediates.

The "Methanol-Cyanide" Trap (Synthesis Mechanism)
The most common route to this structure is a modified Strecker reaction or nucleophilic attack

on an aldehyde, where methanol acts as the nucleophile instead of an amine (which would

yield the amino-nitrile).[2][3]

Reaction Protocol:

Precursor: 2-Chlorobenzaldehyde.[1][3][4]
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Reagents: Methanol (Solvent/Reactant), Sodium Cyanide (NaCN), Acetic Acid (Catalyst).[2]

[3]

Mechanism:

The carbonyl oxygen is protonated.[1][3]

Cyanide attacks the carbonyl carbon to form the cyanohydrin (2-(2-chlorophenyl)-2-

hydroxyacetonitrile).[1][2][3]

In the presence of excess methanol and acid catalysis, the hydroxyl group undergoes

etherification (SN1 pathway favored by the benzylic carbocation stabilization) to form the

methoxy derivative.[2][3]

Critical Insight: If you are attempting to synthesize the hydroxy intermediate (CAS 13312-84-0)

and use Methanol as a solvent, you will generate 2-(2-Chlorophenyl)-2-methoxyacetonitrile
as a major impurity.[1][2][3] Switch to non-nucleophilic solvents (e.g., THF or DCM) if the

methoxy group is unintended.[2][3]

Visualization: Synthesis & Divergence
The following diagram illustrates how the choice of solvent dictates the product, separating the

target intermediate from the methoxy impurity.[3]

Critical Process Parameter: Solvent Choice2-Chlorobenzaldehyde
Intermediate:
Cyanohydrin

(Hydroxy-Nitrile)

+ NaCN, H+

Target:
Amino-Nitrile

(Clopidogrel Precursor)
+ Amine

(Strecker)

Impurity/Product:
2-(2-Chlorophenyl)-

2-methoxyacetonitrile

+ MeOH / H+
(Etherification)

Click to download full resolution via product page

Caption: Divergent synthesis pathway showing how Methanol solvent promotes the formation

of the methoxy-nitrile (Red) over the typical amino-nitrile target.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://cymitquimica.com/cas/144750-42-5/
https://pubchem.ncbi.nlm.nih.gov/compound/589652
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyphenyl_acetonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/589652
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyphenyl_acetonitrile
https://cymitquimica.com/cas/144750-42-5/
https://pubchem.ncbi.nlm.nih.gov/compound/589652
https://cymitquimica.com/cas/144750-42-5/
https://pubchem.ncbi.nlm.nih.gov/compound/589652
https://www.benchchem.com/product/b1455883/docs?utm_src=pdf-body#molecular-weight-and-formula-of-2-2-chlorophenyl-2-methoxyacetonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyphenyl_acetonitrile
https://cymitquimica.com/cas/144750-42-5/
https://pubchem.ncbi.nlm.nih.gov/compound/589652
https://cymitquimica.com/cas/144750-42-5/
https://pubchem.ncbi.nlm.nih.gov/compound/589652
https://pubchem.ncbi.nlm.nih.gov/compound/589652
https://www.benchchem.com/product/b1455883/docs?utm_src=pdf-body-img#molecular-weight-and-formula-of-2-2-chlorophenyl-2-methoxyacetonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455883?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Profiling & Self-Validating Protocols
To ensure the identity and purity of 2-(2-Chlorophenyl)-2-methoxyacetonitrile, you must

employ a multi-modal analytical strategy. The following protocols are designed to be self-

validating—meaning the failure of one signal explicitly indicates the presence of a specific

contaminant.

NMR Spectroscopy (The Gold Standard)[2][3]
1H NMR (400 MHz, CDCl3):

Aromatic Region (7.2 - 7.6 ppm): Multiplet integrating to 4 protons (Characteristic of o-

substituted benzene).[1][2]

Benzylic Proton (5.4 - 5.6 ppm): Singlet (1H).[1][2][3] Note: If this appears as a doublet, it

indicates incomplete reaction or coupling to an NH, suggesting amine contamination.[2]

Methoxy Group (3.4 - 3.5 ppm): Singlet (3H).[1][2][3] Validation Point: Presence of this

strong singlet confirms the O-methylation.[1][3] Absence indicates the Hydroxy-nitrile (CAS

13312-84-0).[1][2][3]

HPLC Method for Impurity Tracking
This compound is less polar than its hydroxy-counterpart.[1][2][3]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[2][3]

Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[1]

Gradient: 10% B to 90% B over 20 minutes.

Retention Time Logic:

Hydroxy-nitrile:[1][2][3][4][5] Elutes earlier (more polar).[1][2][3]

Methoxy-nitrile (Target): Elutes later (less polar due to O-Methylation).[1][2][3]

Aldehyde (Starting Material): Distinct UV spectrum, usually elutes between the two.[3]
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Analytical Logic Flow
Use this logic gate to interpret your raw data.[1]

Crude Sample

IR Spectrum:
Peak at ~2240 cm-1?

Nitrile Confirmed

Yes

Check Reagents

No

1H NMR:
Singlet at ~3.5 ppm?

Methoxy Group Confirmed
(Product Identified)

Yes (3H Singlet)

Impurity Identified:
Hydroxy-Analog

No (OH Broad Peak)

Click to download full resolution via product page

Caption: Logical workflow for distinguishing the Methoxy-nitrile from common process

impurities using IR and NMR markers.

Safety & Handling (MSDS Highlights)
Hazard Class: Nitriles are generally treated as Acute Toxins (Oral/Dermal/Inhalation).[1][2][3]

[6][7]

Metabolic Risk: In vivo metabolism may release cyanide ions.[1][3]
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Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The benzylic ether is susceptible to

auto-oxidation to the benzoate ester over time.[1][2][3]

Spill Protocol: Do not use acidic cleaning agents (risk of HCN generation).[1][2][3] Use

alkaline bleach (sodium hypochlorite) to oxidize and neutralize cyanide residues.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1455883/docs#molecular-weight-and-formula-of-2-2-
chlorophenyl-2-methoxyacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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